Strontium telluride Strontium telluride
Brand Name: Vulcanchem
CAS No.: 12040-08-3
VCID: VC3903898
InChI: InChI=1S/Sr.Te
SMILES: [Sr]=[Te]
Molecular Formula: SrTe
Molecular Weight: 215.2 g/mol

Strontium telluride

CAS No.: 12040-08-3

Cat. No.: VC3903898

Molecular Formula: SrTe

Molecular Weight: 215.2 g/mol

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Strontium telluride - 12040-08-3

Specification

CAS No. 12040-08-3
Molecular Formula SrTe
Molecular Weight 215.2 g/mol
IUPAC Name tellanylidenestrontium
Standard InChI InChI=1S/Sr.Te
Standard InChI Key AMFBHLUXSAEGHH-UHFFFAOYSA-N
SMILES [Sr]=[Te]
Canonical SMILES [Sr]=[Te]

Introduction

Composition and Basic Properties

Strontium telluride is a binary compound with a stoichiometric ratio of Sr:Te = 1:1. The compound’s molecular formula, SrTe, is supported by crystallographic and spectroscopic data . Key identifiers include the CAS registry number 12040-08-3 and the PubChem CID 82874 . The InChIKey for SrTe is AMFBHLUXSAEGHH-UHFFFAOYSA-N, derived from its simplified molecular-input line-entry system (SMILES) notation [Sr]=[Te] .

Table 1: Fundamental Properties of Strontium Telluride

PropertyValueSource
Molecular FormulaSrTe
Molecular Weight (g/mol)215.22–216.23
CAS Number12040-08-3
Crystal StructureCubic
Synonymous NamesTelluroxostrontium, Tellanylidenestrontium

The compound is typically available in bulk forms such as ingots, lumps, powders, and sputtering targets, with purity levels up to 99.999% (5N) . Despite its well-defined composition, critical physical properties such as melting point, boiling point, and density remain uncharacterized in publicly available literature .

Synthesis and Structural Characterization

Solid-State Synthesis

Strontium telluride is synthesized via solid-state reactions under controlled conditions. A representative method involves heating a stoichiometric mixture of SrO (derived from SrCO₃ decomposition at 1100°C), transition metals (e.g., Mn or Co), copper (Cu), and tellurium (Te) at 750°C in an evacuated silica tube . The reaction proceeds over 48 hours, with intermediate grinding and pelletizing steps to enhance homogeneity . Post-synthesis, the product is quenched in ice water to stabilize the crystalline phase .

Table 2: Synthesis Conditions for SrTe-Based Materials

ParameterValueSource
PrecursorsSrO, Mn/Co, Cu, Te
Reaction Temperature750°C
AtmosphereEvacuated silica tube
Quenching MediumIce water

Structural Features and Defects

SrTe adopts a layered crystal structure with alternating oxide and telluride layers. In derivatives such as Sr₂MnO₂Cu₁.₈₂Te₂, manganese (Mn) occupies octahedral sites within oxide layers, while copper (Cu) partially fills tetrahedral sites in telluride layers . Notably, Cu deficiency (≈9%) is inherent in high-temperature syntheses, leading to non-stoichiometric compositions . Oxidation with iodine (I₂) exacerbates Cu vacancy formation, reducing occupancy to ≈82% and contracting lattice parameters by 0.48–0.75% .

The Mn–O bond length in Sr₂MnO₂Cu₁.₈₂Te₂ is 2.15 Å, significantly longer than typical Mn–O bonds in oxides, indicating a distorted octahedral geometry . This distortion arises from the large ionic radius of telluride (Te²⁻), which compresses the chalcogenide layers and alters bond angles from the ideal tetrahedral value of 109.5° .

Phase Behavior and Thermodynamic Properties

The PbTe-SrTe system exhibits a miscibility gap with a maximum critical temperature of ~500 K . First-principles calculations incorporating vibrational entropy reveal that SrTe solubility in PbTe increases fourfold compared to models neglecting lattice dynamics . This enhanced solubility, driven by vibrational free energy contributions, suggests broader solid-solution ranges than previously estimated .

Table 3: Phase Diagram Parameters for PbTe-SrTe

PropertyValueSource
Miscibility Gap (Tₘₐₓ)~500 K
Solubility Enhancement4× (with vibrational entropy)
Dominant Free EnergyConfigurational + Vibrational

These findings underscore the importance of lattice vibrations in stabilizing solid solutions, particularly in systems with significant ionic size mismatches .

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